![molecular formula C19H21N5OS B2371689 benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-25-3](/img/structure/B2371689.png)
benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a benzothiazole core, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring . This core is further substituted with a piperazine ring and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as 1H and 13C NMR . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved literature.Scientific Research Applications
Antitumor Potential
The compound has been investigated for its antitumor activity. Researchers synthesized related derivatives and evaluated their potential against different cell lines, including MCF-7 and CaCo-2 . Further studies could explore its mechanism of action and potential as an anticancer agent.
Anti-Parkinsonian Agents
Structure-based design led to the synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives. These compounds were explored as potential anti-Parkinsonian agents, with a focus on improving pharmacological profiles related to haloperidol-induced catalepsy and oxidative stress in mice . Investigating their effects on relevant animal models and understanding their interactions with neural targets could be valuable.
Antifungal Properties
Benzothiazole derivatives, including those containing the benzo[d]thiazol-2-yl moiety, have exhibited antifungal activity. These compounds play a crucial role in agrochemical research and development. Further investigations into their specific antifungal mechanisms and potential applications are warranted .
One-Pot Synthesis
A simple, eco-friendly protocol was developed for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These compounds could find applications in various fields, including medicinal chemistry and drug development .
Future Directions
Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on exploring the potential applications of these compounds in various fields, such as medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrest in certain cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-22-17(12-15(21-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-20-14-4-2-3-5-16(14)26-18/h2-5,12-13H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAPURPAIOUGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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